((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-fluorophenyl)methanone
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Description
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C17H18FN3O and its molecular weight is 299.349. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Rhodium (III) Catalyzed Alkenylation
The compound can be used in a Rhodium (III) catalyzed C–H alkenylation reaction . This reaction provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Tubulin Polymerization Inhibitors
The compound has been evaluated as a potential tubulin polymerization inhibitor . Among the series of novel compounds synthesized, one showed the most potent tubulin polymerization inhibitory activity .
Anticancer Agents
The compound has been biologically evaluated as a potential anticancer agent . It showed potent in vitro growth inhibitory activity against A549, MCF-7, and HepG2 cell lines .
Apoptosis Inducer
The compound has been found to be a potent inducer of apoptosis in A549 cells . It has typical cellular effects for microtubule interacting agents, causing arrest of the cell cycle in the G2/M phase .
C–H Functionalization
The compound can be used in a Rhodium (III) catalyzed and solvent-controlled C–H bond functionalization . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
P-Type Dopant for Organic Semiconductors
The compound has been used as a p-type dopant for organic semiconductors . It has been applied in highly efficient solid-state dye-sensitized solar cells .
properties
IUPAC Name |
(2-fluorophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-16-5-2-1-4-15(16)17(22)21-12-6-7-13(21)11-14(10-12)20-9-3-8-19-20/h1-5,8-9,12-14H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHPLLNKBRXBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=C3F)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-fluorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane |
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